Tert-butyl 1,3-diazepane-1-carboxylate
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Overview
Description
Tert-butyl 1,3-diazepane-1-carboxylate is a chemical compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1,3-diazepane-1-carboxylate typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a diamino alcohol using reagents such as N-nosyl diamino alcohol and tert-butyl chloroformate. The reaction conditions often include the use of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization methods. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1,3-diazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Tert-butyl 1,3-diazepane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1,3-diazepane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 1,4-diazepane-1-carboxylate
- Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate
Uniqueness
Tert-butyl 1,3-diazepane-1-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with molecular targets .
Properties
Molecular Formula |
C10H20N2O2 |
---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
tert-butyl 1,3-diazepane-1-carboxylate |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-5-4-6-11-8-12/h11H,4-8H2,1-3H3 |
InChI Key |
FICMNWAEXWMEAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCNC1 |
Origin of Product |
United States |
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